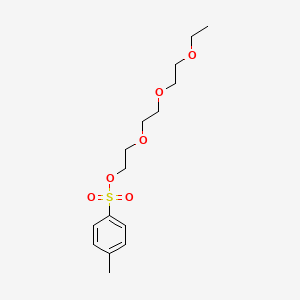

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Description

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a tosylate ester featuring a triethylene glycol-derived ethoxy chain. Its structure comprises a 4-methylbenzenesulfonyl (tosyl) group attached to a triethylene glycol backbone terminated with an ethoxy group (OCH2CH2OCH2CH2OCH2CH2-O-Ts). This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the tosyl group acts as a leaving group. Its ethoxy chain enhances solubility in polar solvents, making it suitable for applications in pharmaceuticals, surfactants, and polymer chemistry .

Properties

IUPAC Name |

2-[2-(2-ethoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O6S/c1-3-18-8-9-19-10-11-20-12-13-21-22(16,17)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSSYGOYECOPGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves a multi-step synthetic route. The process typically begins with the sulfonation of ethylene glycol. The resulting sulfonate ester is then reacted with ethanol or other activating agents to form the esterified product. Finally, the ester undergoes further reaction with ethylene glycol to produce the desired compound .

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Esterification: It can form esters with alcohols under acidic conditions.

Hydrolysis: The compound can be hydrolyzed to produce the corresponding alcohol and sulfonic acid.

Common reagents used in these reactions include strong acids like sulfuric acid for esterification and bases like sodium hydroxide for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and ethers.

Biology: The compound can be used in the synthesis of biologically active molecules and as a linker in bioconjugation reactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of surfactants, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions. The sulfonate group is a good leaving group, which facilitates the formation of new bonds in the presence of nucleophiles. This property makes it useful in various synthetic applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Reactivity and Stability

- Ethoxy vs. Methoxy Termini: The ethoxy group in the target compound increases lipophilicity compared to the methoxy analogue, enhancing compatibility with nonpolar solvents. However, methoxy derivatives exhibit slightly higher stability against oxidative degradation .

- Hydroxy-Terminated Analogues : Compounds with hydroxy groups (e.g., 2-(2-(2-hydroxyethoxy)ethoxy)ethyl tosylate) are more hydrophilic but require stringent storage conditions (e.g., anhydrous environments) to prevent hydrolysis .

- Nitrooxy-Modified Derivatives : The nitrooxy group introduces electrophilic character, enabling applications in controlled-release systems or explosives chemistry .

Physicochemical Properties

Table 2: Solubility and Stability Data

| Compound | Solubility in Water | Stability Notes |

|---|---|---|

| 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | Low | Stable under inert conditions; sensitive to strong acids/bases |

| 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | Moderate | Resists hydrolysis; stable at room temperature |

| 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | High | Prone to hydrolysis; requires desiccants for storage |

Research Findings and Industrial Relevance

- Yield Optimization: Methoxy-terminated analogues are synthesized with higher yields (e.g., 93.3% in triethylene glycol monomethyl ether reactions) compared to ethoxy derivatives due to milder reaction conditions .

- Ecological Impact : Ethoxy chains in surfactants like the target compound show moderate biodegradability, whereas benzyloxy-modified analogues persist longer in environmental matrices .

- Thermal Stability : Tosylates with nitrooxy groups decompose at lower temperatures (~150°C), limiting their use in high-temperature applications .

Biological Activity

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of sulfonates. Its unique structure, characterized by multiple ethoxy groups and a sulfonate moiety, suggests potential applications in various biochemical processes. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is , with a molecular weight of approximately 318.39 g/mol. The compound features a sulfonate group attached to a benzene ring, which is further connected to a branched ethylene glycol ether chain.

| Property | Value |

|---|---|

| Molecular Formula | C14H22O6S |

| Molecular Weight | 318.39 g/mol |

| CAS Number | 62921-74-8 |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit various biological activities, including:

- Antimicrobial Activity : Sulfonates can disrupt bacterial cell membranes, leading to cell lysis. Studies have shown that related compounds can inhibit growth in both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Some sulfonate derivatives have been investigated for their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

- Enzyme Inhibition : The presence of the sulfonate group can enhance the compound's ability to inhibit specific enzymes, potentially affecting metabolic pathways.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of related sulfonate compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

- Cytotoxicity Assays : In vitro cytotoxicity assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that derivatives of 4-methylbenzenesulfonate exhibited cytotoxic effects with IC50 values ranging from 20 to 100 µM. This suggests that modifications in the ethylene glycol chain can enhance or reduce cytotoxicity.

- Mechanistic Studies : Further investigation into the mechanisms revealed that these compounds could induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | C14H22O6S | Moderate antimicrobial properties |

| Benzyl-PEG3-Tosylate | C18H22O5S | Enhanced solubility; used in drug delivery systems |

| 4-Methylbenzenesulfonic acid | C7H8O3S | Strong acidity; limited biological activity |

The presence of multiple ethoxy units in our compound provides enhanced solubility and flexibility in applications compared to simpler counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.